molecular formula C5H9BrO4 B15176682 2,3-Dihydroxypropyl bromoacetate CAS No. 94159-35-0

2,3-Dihydroxypropyl bromoacetate

Cat. No.: B15176682
CAS No.: 94159-35-0
M. Wt: 213.03 g/mol
InChI Key: OBIZXLAEEKEFMZ-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl bromoacetate is an organic compound with the molecular formula C5H9BrO4. It is a bromoacetate ester derivative, characterized by the presence of both hydroxyl and bromoacetate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl bromoacetate can be synthesized through the esterification of 2,3-dihydroxypropyl alcohol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl bromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.

    Esterification and transesterification: Catalysts like sulfuric acid or base catalysts such as sodium hydroxide are employed.

Major Products Formed

Scientific Research Applications

2,3-Dihydroxypropyl bromoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl bromoacetate involves its reactivity towards nucleophiles and electrophiles. The bromo group acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl groups participate in hydrogen bonding and oxidation reactions. These interactions enable the compound to modify molecular structures and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxypropyl chloroacetate
  • 2,3-Dihydroxypropyl iodoacetate
  • Glycidyl bromoacetate

Uniqueness

2,3-Dihydroxypropyl bromoacetate is unique due to its specific combination of hydroxyl and bromoacetate functional groups, which confer distinct reactivity patterns. Compared to its chloro and iodo analogs, the bromo derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

94159-35-0

Molecular Formula

C5H9BrO4

Molecular Weight

213.03 g/mol

IUPAC Name

2,3-dihydroxypropyl 2-bromoacetate

InChI

InChI=1S/C5H9BrO4/c6-1-5(9)10-3-4(8)2-7/h4,7-8H,1-3H2

InChI Key

OBIZXLAEEKEFMZ-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(=O)CBr)O)O

Origin of Product

United States

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